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Compound of Interest

Compound Name: S 421-d4

Cat. No.: B12428748 Get Quote

Disclaimer: The compound "S 421-d4" was not found in publicly available scientific literature.

The following information pertains to Octamethylcyclotetrasiloxane, commonly known as D4,

which is a likely subject of interest for toxicological assessment given the search results. D4 is

a key component in the production of silicone polymers and is used in various consumer

products.[1][2]

Application Notes
Octamethylcyclotetrasiloxane (D4) has been the subject of extensive toxicological investigation

to assess its safety for human health and the environment. These studies are crucial for

regulatory evaluation and risk assessment. The primary applications of toxicological studies on

D4 include:

Chronic Toxicity and Carcinogenicity Assessment: Long-term exposure studies, typically over

two years, are conducted to evaluate the potential for D4 to cause chronic health effects and

cancer.[1]

Sub-chronic Toxicity Evaluation: Shorter-term studies, such as 28-day inhalation studies,

help to identify target organs of toxicity and establish dose-response relationships for non-

lethal toxic effects.[2][3]
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Reproductive and Developmental Toxicity Screening: These studies assess the potential for

D4 to interfere with reproductive processes and fetal development. D4 is classified as toxic

for reproduction category 3.[4]

Immunotoxicity Assessment: The potential for D4 to suppress or modulate the immune

system is evaluated, often by measuring its effect on antibody production.[2]

Pharmacokinetic and Metabolism Studies: These studies investigate the absorption,

distribution, metabolism, and excretion of D4 to understand its biological fate and potential

for accumulation.[3]

Environmental Risk Assessment: The persistence, bioaccumulation, and toxicity (PBT) of D4

in the environment are evaluated to understand its ecological impact.[5]

Key findings from toxicological studies of D4 indicate that it can be a mild respiratory irritant

and may cause increases in liver and kidney weight.[1] Chronic exposure in rats has been

associated with an increased incidence of uterine endometrial adenomas at high

concentrations.[1] Effects on the liver appear to be related to the induction of hepatic

metabolizing enzymes.[3]

Quantitative Data Presentation
The following tables summarize quantitative data from key toxicological studies on D4.

Table 1: Summary of Chronic Inhalation Toxicity and Oncogenicity of D4 in Fischer 344 Rats[1]
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Exposure
Concentration
(ppm)

Duration
Key Findings in
Males

Key Findings in
Females

0 (Control) 104 weeks
No treatment-related

effects.

No treatment-related

effects.

10 104 weeks
No treatment-related

effects.

No treatment-related

effects.

30 104 weeks
No treatment-related

effects.

No treatment-related

effects.

150 104 weeks

Increased liver and

kidney weight,

hepatocellular

hypertrophy.

Increased liver and

kidney weight, chronic

nephropathy.

700 104 weeks

Increased liver,

kidney, and testes

weight; hepatocellular

hypertrophy;

interstitial cell

hyperplasia; reduced

incidence of pituitary

and pancreatic

neoplasia.

Increased liver,

kidney, and uterine

weight; chronic

nephropathy; cystic

endometrial

hyperplasia; increased

incidence of uterine

endometrial

adenomas (4 out of 60

animals); reduced

thyroid c-cell

adenoma/carcinoma.

Table 2: Summary of 28-Day Inhalation Study of D4 in Fischer 344 Rats[2]
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Exposure
Concentration
(ppm)

Duration
Key Findings in
Males

Key Findings in
Females

0 (Control) 28 days No adverse effects. No adverse effects.

7 28 days No adverse effects. No adverse effects.

20 28 days No adverse effects.

Statistically significant

increase in liver

weight and liver to

body weight ratio.

60 28 days No adverse effects.

Statistically significant

increase in liver

weight and liver to

body weight ratio.

180 28 days

Statistically significant

increase in liver

weight and liver to

body weight ratio.

Statistically significant

increase in liver

weight and liver to

body weight ratio.

540 28 days

Statistically significant

increase in liver

weight and liver to

body weight ratio.

Statistically significant

increase in liver

weight and liver to

body weight ratio.

Table 3: Acute Inhalation Toxicity of D4 in Rats[4]

Exposure Concentration
(mg/L)

Duration Mortality Rate

20.12 4 hours 0%

30.03 4 hours 30% (1 male, 2 females)

54.37 4 hours 90% (4 males, 5 females)
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Experimental Protocols
Protocol 1: Chronic Inhalation Toxicity Study

This protocol is based on the methodology for a 2-year chronic toxicity and oncogenicity study

of D4 in rats.[1]

Objective: To evaluate the long-term toxicity and carcinogenic potential of D4 following whole-

body inhalation exposure.

Materials:

Fischer 344 rats

Whole-body inhalation chambers

D4 vapor generation system

Standard laboratory animal diet and water

Necropsy and histopathology equipment

Procedure:

Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to

the start of the study.

Group Assignment: Randomly assign animals to control and exposure groups. For a study of

this nature, groups would consist of at least 50 animals per sex.

Dose Administration: Expose animals to target concentrations of D4 vapor (e.g., 0, 10, 30,

150, 700 ppm) for 6 hours per day, 5 days per week, for up to 104 weeks in whole-body

inhalation chambers.[1] The control group is exposed to filtered air.

Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body

weight and food consumption weekly for the first 13 weeks and monthly thereafter.
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Hematology and Clinical Chemistry: Collect blood samples at interim periods (e.g., 6, 12, 18

months) and at terminal sacrifice for hematology and clinical chemistry analysis.

Necropsy and Histopathology: At the end of the 104-week exposure period, perform a full

necropsy on all surviving animals. Collect organs and tissues, weigh them, and preserve

them for histopathological examination.

Protocol 2: 28-Day Sub-chronic Inhalation Toxicity Study

This protocol is based on the methodology for a 28-day sub-chronic inhalation study of D4 in

rats.[2]

Objective: To determine the potential adverse effects of repeated inhalation exposure to D4

over a 28-day period.

Materials:

Fischer 344 rats

Whole-body inhalation chambers

D4 vapor generation system

Standard laboratory animal diet and water

Necropsy and histopathology equipment

Procedure:

Animal Acclimation: Acclimate animals to laboratory conditions.

Group Assignment: Randomly assign animals to control and exposure groups (e.g., 0, 7, 20,

60, 180, 540 ppm).[2]

Dose Administration: Expose animals to D4 vapor for 6 hours per day, 5 days per week, for

28 days.[2]
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Monitoring: Monitor body weight, food consumption, and clinical signs of toxicity throughout

the study.

Terminal Procedures: At the end of the study, collect blood for serum chemistry and conduct

a gross necropsy. Weigh major organs (e.g., liver, kidneys).

Histopathology: Preserve selected tissues for histopathological examination to identify any

microscopic changes.[2]

Protocol 3: Humoral Immunity Assessment (Antibody Forming Cell Assay)

This protocol is an add-on to a standard toxicity study to assess immunotoxicity, as performed

in the 28-day D4 study.[2]

Objective: To evaluate the effect of D4 exposure on the ability to mount an IgM antibody

response.

Materials:

Spleens from control and D4-exposed animals

Sheep red blood cells (SRBCs) - as the antigen

Cell culture medium and supplements

Agar plates

Complement (e.g., guinea pig serum)

Incubator

Procedure:

Immunization: Four to five days prior to sacrifice, immunize a subset of animals from each

exposure group with SRBCs.

Spleen Collection: At necropsy, aseptically remove the spleens and prepare single-cell

suspensions.
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Cell Plating: Mix the splenocytes with SRBCs in a semi-solid agar medium and pour onto

plates.

Incubation: Incubate the plates to allow for antibody secretion by plasma cells.

Plaque Development: Add a source of complement to the plates. The secreted IgM

antibodies will bind to the surrounding SRBCs, and the complement will lyse these SRBCs,

forming a clear zone (plaque) around the antibody-producing cell.

Plaque Counting: Count the number of plaques (antibody-forming cells) per spleen or per

million splenocytes.

Data Analysis: Compare the number of antibody-forming cells in the D4-exposed groups to

the control group to determine if D4 has an immunosuppressive effect.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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